molecular formula C20H23NO7 B15005187 3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid

3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid

Cat. No.: B15005187
M. Wt: 389.4 g/mol
InChI Key: KJNLCHVJMMHBSW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid is a complex organic compound characterized by the presence of methoxy groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine to form an intermediate.

    Amidation: The intermediate is then subjected to amidation using an appropriate amine, resulting in the formation of the desired amide.

    Hydrolysis: The final step involves hydrolysis of the amide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid and 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanol.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxyphenyl)methylbiphenyl
  • 4-(Chlorophenyl)methylbiphenyl
  • 4-Biphenyl-4-yl-2-(4-methoxyphenyl)-6-phenylpyridine

Uniqueness

3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid is unique due to its specific combination of methoxy groups and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

InChI

InChI=1S/C20H23NO7/c1-25-14-7-5-12(6-8-14)15(11-18(22)23)21-20(24)13-9-16(26-2)19(28-4)17(10-13)27-3/h5-10,15H,11H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

KJNLCHVJMMHBSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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